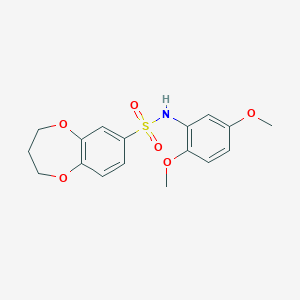

N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Description

N-(2,5-Dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative of the 1,5-benzodioxepine scaffold. The compound features a seven-membered benzodioxepine ring fused with a sulfonamide group at position 7 and a 2,5-dimethoxyphenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for targeting sulfonamide-sensitive enzymes or receptors.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6S/c1-21-12-4-6-15(22-2)14(10-12)18-25(19,20)13-5-7-16-17(11-13)24-9-3-8-23-16/h4-7,10-11,18H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWCGMCLOHTOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide exhibit anticancer properties. In vitro studies have shown that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. Studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. This property makes it a candidate for further investigation in the treatment of conditions like Alzheimer's disease and Parkinson's disease.

Drug Delivery Systems

Nanoparticle Formulations

The compound can be incorporated into nanoparticle-based drug delivery systems. These systems enhance the bioavailability and targeted delivery of therapeutic agents. For instance, polymeric nanoparticles can encapsulate this compound, allowing for controlled release and improved therapeutic efficacy.

Biocompatibility Studies

Research on biocompatibility has demonstrated that nanoparticles carrying this compound do not exhibit significant toxicity in vivo. This is crucial for developing safe drug delivery vehicles that minimize side effects while maximizing therapeutic outcomes.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using formulations containing the compound. |

| Study 2 | Neuroprotection | Showed that the compound reduced neuronal cell death in models of oxidative stress-induced damage. |

| Study 3 | Drug Delivery | Evaluated the pharmacokinetics of nanoparticle formulations and found enhanced circulation time and targeted delivery to tumor sites. |

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide with two structurally related benzodioxepine derivatives documented in the Kanto Reagents Catalog ():

Table 1: Structural and Physical Property Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Functional Group | Price (10g) |

|---|---|---|---|---|---|

| 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine | C₉H₁₁NO₂ | 165.18 | 81–82 | Primary amine | ¥35,400 |

| 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid | C₁₀H₁₀O₄ | 194.18 | 143–146 | Carboxylic acid | N/A |

| Target compound (sulfonamide derivative) | C₁₇H₁₉NO₆S | ~365.40 (estimated) | N/A | Sulfonamide | N/A |

Key Observations:

Functional Group Influence: The amine derivative (C₉H₁₁NO₂) has the simplest structure, with a primary amine group at position 5. The carboxylic acid (C₁₀H₁₀O₄) exhibits higher polarity due to the -COOH group, leading to a significantly elevated melting point (143–146°C vs. 81–82°C for the amine), likely due to hydrogen bonding . The sulfonamide derivative introduces a bulkier substituent (N-(2,5-dimethoxyphenyl)sulfonamide), which increases molecular weight (~365.40 g/mol, estimated) and steric hindrance.

In contrast, the carboxylic acid’s electron-withdrawing -COOH group may reduce electron density on the benzodioxepine ring.

Synthetic Accessibility: The amine derivative is commercially available at a lower cost (¥35,400/10g), indicating established synthetic routes . The sulfonamide derivative’s absence from the catalog suggests it is a less common or novel compound, possibly requiring multi-step synthesis (e.g., coupling the benzodioxepine-7-sulfonyl chloride with 2,5-dimethoxyaniline).

Biological Relevance :

- Sulfonamides are historically significant as antibiotics and enzyme inhibitors. The target compound’s dimethoxyphenyl group may enhance lipophilicity, improving membrane permeability compared to the polar carboxylic acid derivative.

Biological Activity

N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxepine core and a sulfonamide group. The presence of the 2,5-dimethoxyphenyl moiety contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related benzodioxepines have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

| Compound | Target Bacteria | Activity |

|---|---|---|

| CL-55 | Salmonella enterica | Suppresses infection in vivo |

| Related Benzodioxepines | Various strains | Antimicrobial effects reported |

Antitumor Activity

The compound's structural analogs have been investigated for their antitumor properties. A notable study demonstrated that derivatives of benzodiazepines exhibited significant antitumor activity in vivo, indicating a potential pathway for this compound to be explored in cancer therapy.

Case Studies

- Antibacterial Efficacy : A study focusing on structurally similar compounds demonstrated significant reductions in bacterial counts in infected mice models when treated with benzodioxepine derivatives at specific dosages . This suggests that this compound could be similarly effective.

- Antitumor Research : In vivo studies on deuterated benzodiazepine derivatives showed enhanced drug-like properties and antitumor efficacy. These findings indicate that modifications to the core structure could improve therapeutic outcomes .

Q & A

Basic: How can researchers optimize the synthesis of N-(2,5-dimethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide to improve yield and purity?

Methodological Answer:

The synthesis involves coupling 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride with 2,5-dimethoxyaniline. Key optimization steps include:

- pH Control : Maintain a basic environment (pH ~10) using aqueous Na₂CO₃ to deprotonate the amine and facilitate nucleophilic attack on the sulfonyl chloride .

- Solvent Selection : Use polar aprotic solvents like DMF to enhance reaction kinetics.

- Temperature : Moderate heating (50–60°C) improves reaction rates without degrading sensitive functional groups.

Example Reaction Conditions:

| Parameter | Optimal Condition |

|---|---|

| Solvent | DMF/Water (1:1) |

| Base | Na₂CO₃ (2.5 equiv) |

| Temperature | 55°C, 6 hours |

| Workup | Precipitation in ice-cold water |

Basic: What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- FT-IR : Confirm sulfonamide formation via S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). Integration ratios validate substituent positions.

- HPLC-MS : Use C18 columns with UV detection (λ = 254 nm) and ESI-MS to assess purity (>95%) and molecular ion peaks .

Advanced: How can X-ray crystallography using SHELX software resolve the three-dimensional structure of this sulfonamide derivative?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to collect diffraction data.

- Structure Solution : Employ SHELXD for phase determination via direct methods or Patterson synthesis .

- Refinement : Apply SHELXL for iterative refinement of positional and thermal displacement parameters. Validate geometry using CCDC standards.

- Key Metrics : Target R-factor < 0.05, wR₂ < 0.10, and RMSD for bond lengths < 0.02 Å .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound against enzymatic targets?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., methoxy groups, benzodioxepine ring) to create derivatives (e.g., ) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like carbonic anhydrase. Focus on hydrogen bonding with sulfonamide and hydrophobic interactions with the benzodioxepine ring .

- Bioassay Correlation : Compare IC₅₀ values (enzyme inhibition) and MIC (antibacterial activity) across analogs to identify critical substituents .

Advanced: What experimental approaches are used to investigate the inhibitory effects of this compound on carbonic anhydrases or other metalloenzymes?

Methodological Answer:

- Enzyme Kinetics : Conduct Michaelis-Menten assays with varying substrate (4-nitrophenyl acetate) and inhibitor concentrations. Calculate Kᵢ values using Lineweaver-Burk plots .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess interaction strength.

- X-ray Crystallography : Co-crystallize the compound with human carbonic anhydrase II to visualize active-site interactions (e.g., Zn²⁺ coordination) .

Advanced: How should researchers address discrepancies in biological activity data between in vitro and cellular assays for this compound?

Methodological Answer:

- Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation in cell culture media. Poor solubility may reduce cellular uptake .

- Metabolic Stability : Perform LC-MS/MS to identify metabolites in hepatocyte incubations.

- Membrane Permeability : Measure logP (octanol-water partition coefficient) and P-gp efflux ratios to evaluate bioavailability.

- Control Experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate assay conditions (pH, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.